molecular formula C12H18N2S B4736598 N-(2,3-dimethylphenyl)-N'-propylthiourea

N-(2,3-dimethylphenyl)-N'-propylthiourea

Cat. No. B4736598
M. Wt: 222.35 g/mol
InChI Key: YPVIXGMKUIKTSQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N'-propylthiourea (DMPT) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-propylthiourea is not fully understood, but it is believed to work by inhibiting the activity of nitrite oxidizing bacteria in the rumen of animals. This leads to an increase in the availability of nitrogen for protein synthesis, which improves the growth performance of animals. In medicine, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the concentration of plasma urea nitrogen, an increase in the activity of digestive enzymes, and an improvement in the immune response. In medicine, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-propylthiourea has several advantages for lab experiments, including its stability, low toxicity, and ease of use. However, its high cost and limited availability can be a limitation for some researchers.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-propylthiourea, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as aquaculture and horticulture, and the study of its molecular mechanism of action. Additionally, the potential environmental impact of this compound use in agriculture needs to be further investigated.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on different fields.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-propylthiourea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been shown to improve the growth performance of animals and increase the feed conversion rate. In medicine, this compound has been studied for its potential anti-inflammatory, anti-tumor, and anti-viral properties. In environmental science, this compound has been used as a nitrification inhibitor to reduce the release of nitrogen into the environment.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-4-8-13-12(15)14-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVIXGMKUIKTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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